

Lsd1-IN-19 discovery and synthesis process

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Compound of Interest

Compound Name: Lsd1-IN-19

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An In-depth Technical Guide to the Discovery and Synthesis of the LSD1 Inhibitor GSK2879552

For Professionals in Research, and Drug Development

This guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of GSK2879552, a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using the DOT language.

Discovery and Rationale

GSK2879552 was identified through a high-throughput screening of 2.5 million compounds as a potent inhibitor of LSD1.^[1] It is an orally bioavailable, N-alkylated derivative of tranylcypromine (TCP), a known monoamine oxidase inhibitor that also exhibits LSD1 inhibitory activity.^[1] The rationale for developing TCP-based derivatives stems from their ability to form a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the active site of LSD1, leading to irreversible inhibition.^[2]

Synthesis

The synthesis of GSK2879552 is a multi-step process that leverages both traditional organic chemistry and innovative biocatalysis. A key feature of the synthesis is the use of a directed evolution-derived imine reductase (IRED) for the asymmetric synthesis of a chiral amine intermediate. This biocatalytic reductive amination step allows for the production of the

intermediate on a kilogram scale with high yield (84%), purity (99.9%), and enantiomeric excess (>99.7%).^{[3][4][5]} The development of this enzymatic step was crucial for a more sustainable and efficient manufacturing process.^[3]

Mechanism of Action

GSK2879552 is a mechanism-based, irreversible inhibitor of LSD1.^[6] LSD1 is a flavin-dependent demethylase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.^[1] By inhibiting LSD1, GSK2879552 leads to an increase in global H3K4 methylation, which in turn alters gene expression, including the upregulation of tumor suppressor genes.^[6] This ultimately results in the inhibition of cancer cell proliferation and differentiation.^{[7][8]}

Quantitative Data Summary

The following tables summarize the key quantitative data for GSK2879552.

Table 1: In Vitro Activity

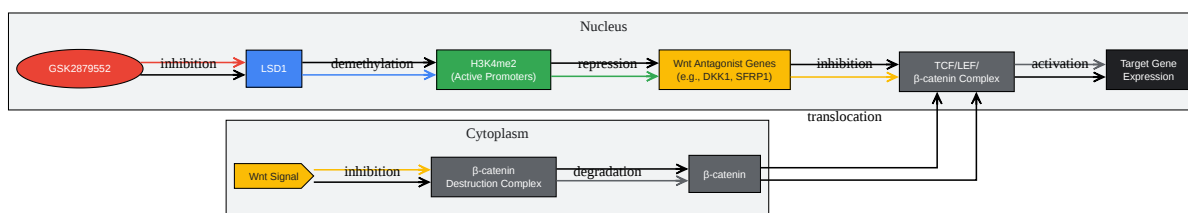
Parameter	Value	Cell Lines/Conditions	Reference
LSD1 IC ₅₀	24 nM	Biochemical assay	^[1]
Average EC ₅₀ (Cell Growth)	137 ± 30 nM	20 AML cell lines	^[8]

Table 2: In Vivo Efficacy (Xenograft Models)

Model	Dosage	Tumor Growth Inhibition	Reference
NCI-H526 (SCLC)	1.5 mg/kg, p.o. daily	57%	^{[9][10]}
NCI-H1417 (SCLC)	1.5 mg/kg, p.o. daily	83%	^{[9][10]}

Signaling Pathways

GSK2879552, through its inhibition of LSD1, impacts several signaling pathways implicated in cancer. One notable pathway is the Wnt/ β -catenin signaling cascade. In sorafenib-resistant hepatocellular carcinoma cells, GSK2879552 has been shown to decrease the transcription of Wnt antagonists, leading to a downregulation of β -catenin signaling.[9][10]



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Caption: LSD1 inhibition by GSK2879552 impacts the Wnt/ β -catenin signaling pathway.

Experimental Protocols

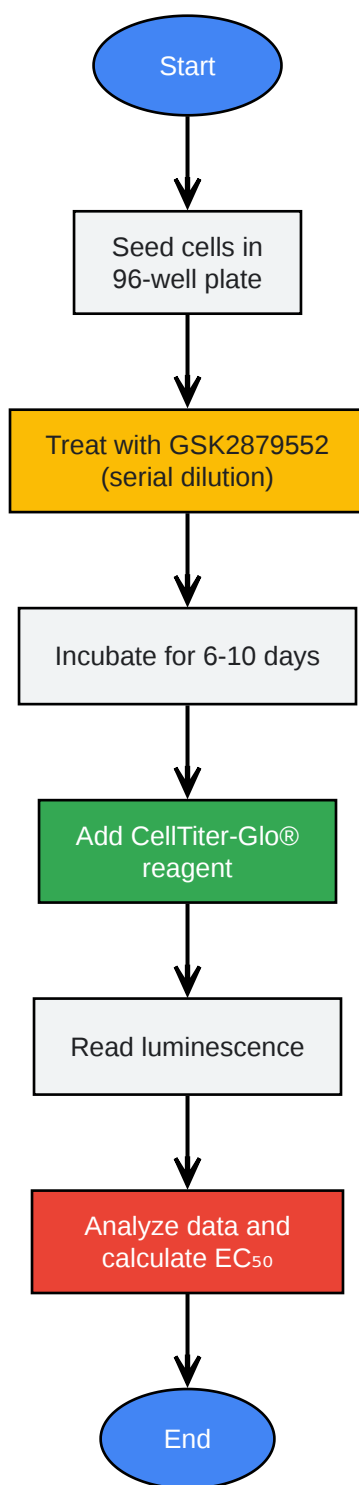
Detailed methodologies for key experiments are outlined below.

Cell Proliferation Assay

The anti-proliferative effects of GSK2879552 are commonly assessed using a CellTiter-Glo® Luminescent Cell Viability Assay.[8]

- **Cell Seeding:** Cancer cell lines (e.g., AML cell lines) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with a serial dilution of GSK2879552 or vehicle control (e.g., DMSO) for a specified period (e.g., 6 or 10 days).[8]

- **Lysis and Luminescence Reading:** After the incubation period, CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
- **Data Analysis:** Luminescence is read on a plate reader. The data is normalized to the vehicle control, and EC₅₀ values are calculated using a non-linear regression model.



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Caption: Workflow for determining the anti-proliferative activity of GSK2879552.

Western Blotting

Western blotting is employed to analyze the protein levels of LSD1, its histone targets, and other proteins of interest.^[9]

- **Cell Lysis:** Cells treated with GSK2879552 or vehicle are lysed to extract total protein.
- **Protein Quantification:** The protein concentration of the lysates is determined using a BCA assay.
- **SDS-PAGE and Transfer:** Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Immunoblotting:** The membrane is blocked and then incubated with primary antibodies against specific proteins (e.g., LSD1, H3K4me2, β -actin).
- **Detection:** After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

The anti-tumor efficacy of GSK2879552 in a living organism is evaluated using xenograft models.^{[9][10]}

- **Tumor Implantation:** Human cancer cells (e.g., NCI-H526 or NCI-H1417) are subcutaneously injected into immunocompromised mice.^{[9][10]}
- **Treatment:** Once tumors reach a palpable size, mice are randomized into treatment and control groups. GSK2879552 is administered orally at a specified dose and schedule (e.g., 1.5 mg/kg daily).^{[9][10]}
- **Tumor Measurement:** Tumor volume is measured regularly (e.g., twice a week) using calipers.
- **Endpoint:** At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic marker analysis).

- Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the vehicle control group.

Clinical Development

GSK2879552 entered Phase I clinical trials for the treatment of small cell lung cancer and acute myeloid leukemia.[11] However, the clinical development for SCLC was terminated due to a risk-benefit profile that did not support continuation.[12] Despite this, the development of GSK2879552 has provided valuable insights into the therapeutic potential and challenges of targeting LSD1 in cancer.

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